molecular formula C15H17N3O4S B6979044 (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid

(2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid

Cat. No.: B6979044
M. Wt: 335.4 g/mol
InChI Key: NVZIACORLLNUAW-BXUZGUMPSA-N
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Description

(2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a sulfonyl group and a carboxylic acid group, making it a versatile molecule for synthetic and medicinal chemistry.

Properties

IUPAC Name

(2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-11-7-8-14(15(19)20)18(11)23(21,22)13-9-16-17(10-13)12-5-3-2-4-6-12/h2-6,9-11,14H,7-8H2,1H3,(H,19,20)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZIACORLLNUAW-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](N1S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihalide or a similar precursor.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Phenylpyrazol Group: The phenylpyrazol moiety is typically introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenylpyrazol group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, organometallics, and bases (e.g., sodium hydride) are frequently employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl and carboxylic acid groups are key to its interaction with biological targets, often forming hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)pyrrolidine-2-carboxylic acid: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine: Lacks the carboxylic acid group, potentially altering its solubility and interaction with biological targets.

Uniqueness

The presence of both the sulfonyl and carboxylic acid groups in (2R,5R)-5-methyl-1-(1-phenylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid makes it unique. These functional groups provide a balance of reactivity and stability, allowing for diverse chemical transformations and interactions with biological systems.

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